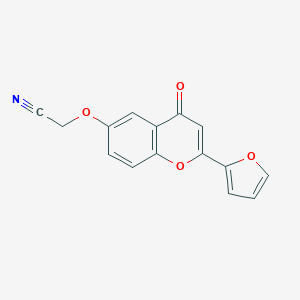
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-nitrophenol with 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-{4-aminophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-{4-nitrophenoxy}acetic acid and 5-propyl-1,3,4-thiadiazol-2-amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with cellular targets through its thiadiazole moiety, which can cross cellular membranes due to its mesoionic character . This allows the compound to exert its biological effects by interacting with specific molecular targets and pathways within the cell.
Comparison with Similar Compounds
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a chloro group instead of a nitrophenoxy group.
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide: Contains a hydroxyphenyl group and has shown significant cytotoxic activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4O4S |
|---|---|
Molecular Weight |
322.34 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-2-3-12-15-16-13(22-12)14-11(18)8-21-10-6-4-9(5-7-10)17(19)20/h4-7H,2-3,8H2,1H3,(H,14,16,18) |
InChI Key |
OGWMMKAOWNTHSD-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


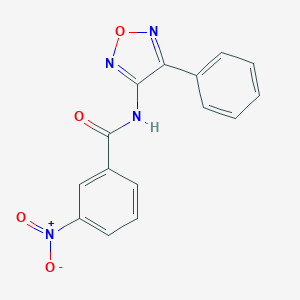
![4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)
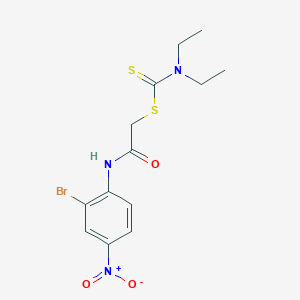
![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)
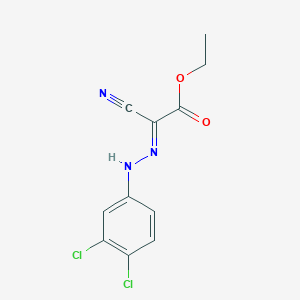
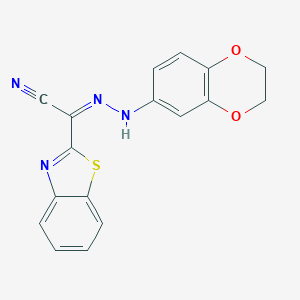
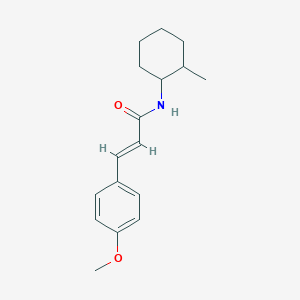
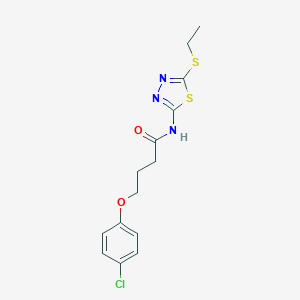
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
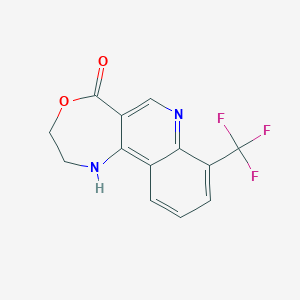
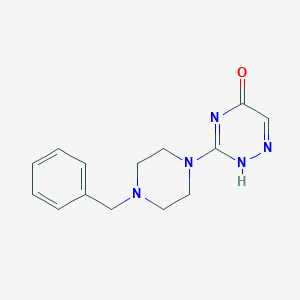
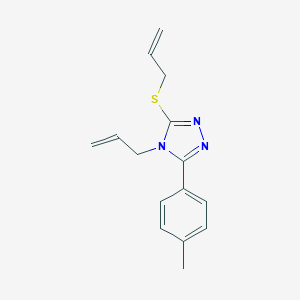
![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
